molecular formula C18H14ClNO2S B11355790 S-(4-chlorophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbothioate

S-(4-chlorophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbothioate

Cat. No.: B11355790
M. Wt: 343.8 g/mol
InChI Key: QUESGYAWKIPROB-UHFFFAOYSA-N
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Description

[(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE is a complex organic compound that features a combination of chlorophenyl, sulfanyl, dimethylphenyl, and oxazole moieties

Preparation Methods

The synthesis of [(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

[(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

[(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE can be compared to other compounds with similar structures, such as:

These comparisons highlight the unique combination of functional groups in [(4-CHLOROPHENYL)SULFANYL][5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL]METHANONE, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClNO2S

Molecular Weight

343.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C18H14ClNO2S/c1-11-3-4-13(9-12(11)2)17-10-16(20-22-17)18(21)23-15-7-5-14(19)6-8-15/h3-10H,1-2H3

InChI Key

QUESGYAWKIPROB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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